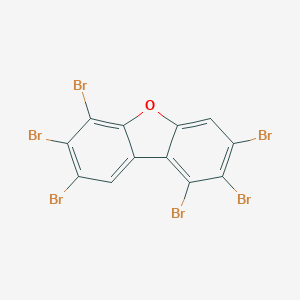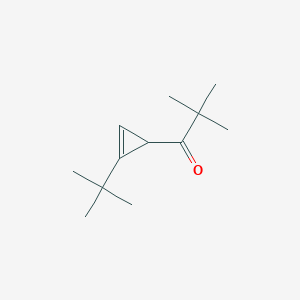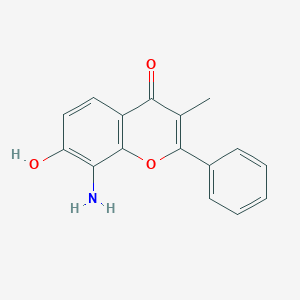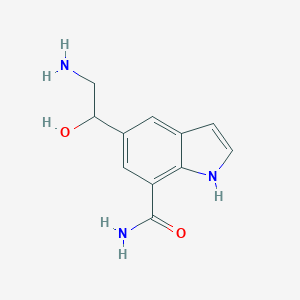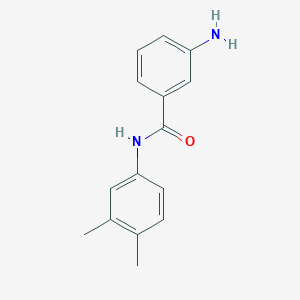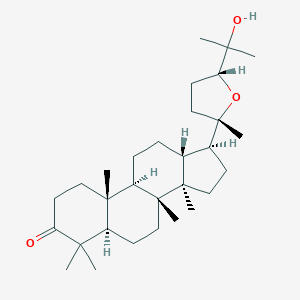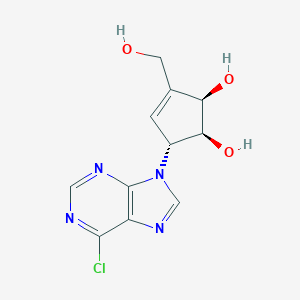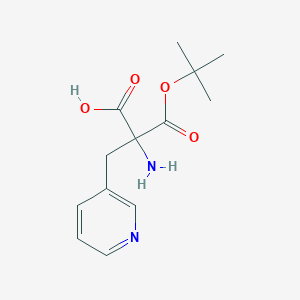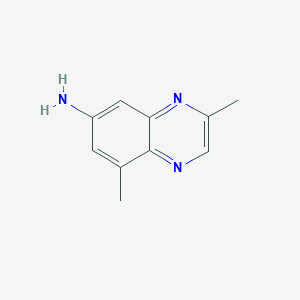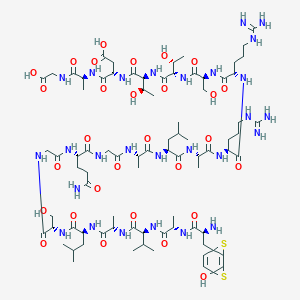
CU-Ptsm
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Copper(II) 1,4,7-triazacyclononane (Cu-Ptsm) is a copper-based contrast agent used in magnetic resonance imaging (MRI) studies. It has been shown to have excellent properties for imaging hypoxia, which is a hallmark of many diseases, including cancer. In addition to its imaging properties, Cu-Ptsm has also been studied for its potential therapeutic applications. In
作用機序
The mechanism of action of CU-Ptsm is not fully understood. However, it is believed to work by binding to copper ions in the body, which can then react with oxygen to form reactive oxygen species (ROS). These ROS can then damage cancer cells, leading to their death. In addition, CU-Ptsm may also work by inhibiting the activity of certain enzymes that are necessary for cancer cell growth.
生化学的および生理学的効果
CU-Ptsm has been shown to have a number of biochemical and physiological effects. It has been shown to accumulate in hypoxic regions of tumors, making it an excellent contrast agent for imaging cancer. In addition, CU-Ptsm has been shown to inhibit the growth of cancer cells and to induce apoptosis in cancer cells. CU-Ptsm has also been shown to have antioxidant properties, which may help to protect cells from damage caused by ROS.
実験室実験の利点と制限
One of the main advantages of CU-Ptsm for lab experiments is its excellent imaging properties. It has been shown to accumulate in hypoxic regions of tumors, making it an excellent contrast agent for imaging cancer. In addition, CU-Ptsm has been shown to have potential therapeutic applications, making it a valuable tool for studying cancer biology and developing new cancer therapies. However, one limitation of CU-Ptsm is its potential toxicity. Copper ions can be toxic to cells at high concentrations, and CU-Ptsm may also generate ROS, which can cause cellular damage.
将来の方向性
There are a number of future directions for research on CU-Ptsm. One area of research is the development of new imaging techniques that can better detect hypoxia in tumors. Another area of research is the development of new cancer therapies based on the therapeutic properties of CU-Ptsm. In addition, researchers are exploring ways to reduce the potential toxicity of CU-Ptsm, such as by modifying its chemical structure or using lower doses. Overall, CU-Ptsm shows great promise as a tool for imaging and treating cancer, and research in this area is likely to continue for many years to come.
合成法
CU-Ptsm is synthesized by reacting copper(II) acetate with 1,4,7-triazacyclononane in the presence of sodium hydroxide. The resulting product is purified through a series of chromatography steps. The final product is a blue solid that is soluble in water and other polar solvents.
科学的研究の応用
CU-Ptsm has been extensively studied for its imaging properties in MRI studies. It has been shown to accumulate in hypoxic regions of tumors, making it an excellent contrast agent for imaging cancer. In addition to cancer imaging, CU-Ptsm has also been studied for its potential therapeutic applications. It has been shown to inhibit the growth of cancer cells and to induce apoptosis (programmed cell death) in cancer cells.
特性
CAS番号 |
19976-14-8 |
|---|---|
製品名 |
CU-Ptsm |
分子式 |
C7H12CuN6S2 |
分子量 |
307.9 g/mol |
IUPAC名 |
copper;N'-methyl-N-[(E)-[(1E)-1-[(N-methyl-C-sulfidocarbonimidoyl)hydrazinylidene]propan-2-ylidene]amino]carbamimidothioate |
InChI |
InChI=1S/C7H14N6S2.Cu/c1-5(11-13-7(15)9-3)4-10-12-6(14)8-2;/h4H,1-3H3,(H2,8,12,14)(H2,9,13,15);/q;+2/p-2/b10-4+,11-5+; |
InChIキー |
OPBOHAVZSFKTOF-DVHWKNMOSA-L |
異性体SMILES |
C/C(=N\NC(=NC)[S-])/C=N/NC(=NC)[S-].[Cu+2] |
SMILES |
CC(=NNC(=NC)[S-])C=NNC(=NC)[S-].[Cu+2] |
正規SMILES |
CC(=NNC(=NC)[S-])C=NNC(=NC)[S-].[Cu+2] |
同義語 |
64Cu-pyruvaldehdye-bis(N4-methylthiosemicarbazone) copper pyruvaldehyde bis(N(4)-methylthiosemicarbazone) complex Cu(PTSM) CU-PTSM |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



